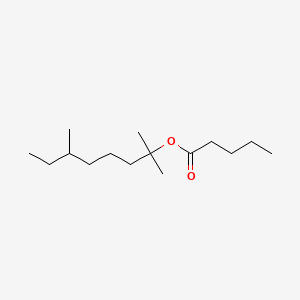

Bis(2-propyloctyl) phthalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

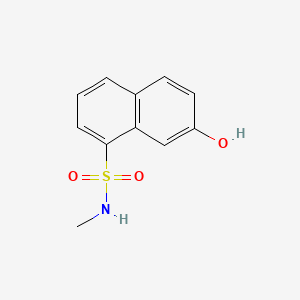

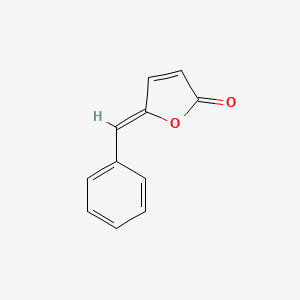

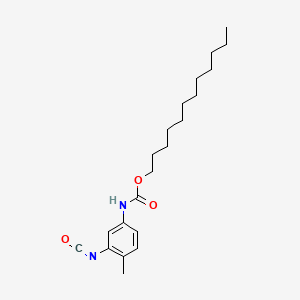

Bis(2-propyloctyl) phthalate is an organic compound belonging to the class of phthalates, which are esters of phthalic acid. This compound is primarily used as a plasticizer, a substance added to plastics to increase their flexibility, transparency, durability, and longevity. Phthalates like this compound are widely used in various consumer products, including toys, packaging materials, and medical devices .

Vorbereitungsmethoden

The synthesis of bis(2-propyloctyl) phthalate typically involves the esterification of phthalic anhydride with 2-propyloctanol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or para-toluenesulfonic acid, under controlled temperature conditions. The process involves heating the reactants to a temperature range of 130-170°C, followed by further heating to 180-240°C to complete the reaction . Industrial production methods often include steps like dealcoholization and refining to ensure high product quality .

Analyse Chemischer Reaktionen

Bis(2-propyloctyl) phthalate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of phthalic acid and other oxidation products.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce phthalic acid and 2-propyloctanol.

Substitution: This reaction involves the replacement of one of the ester groups with another functional group, depending on the reagents used.

Common reagents for these reactions include strong acids like sulfuric acid for esterification and hydrolysis, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions are phthalic acid and various alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

Bis(2-propyloctyl) phthalate has several scientific research applications:

Chemistry: It is used as a plasticizer in the production of flexible PVC and other polymers.

Biology: Research studies focus on its effects on human health, particularly its role as an endocrine disruptor.

Medicine: It is used in the manufacturing of medical devices, such as tubing and blood bags, due to its flexibility and durability.

Industry: It is employed in the production of consumer goods, including toys, packaging materials, and personal care products

Wirkmechanismus

The mechanism of action of bis(2-propyloctyl) phthalate involves its interaction with nuclear receptors and hormone pathways. As an endocrine disruptor, it can interfere with the synthesis, transport, and metabolism of hormones, leading to various health effects. It affects the hypothalamic-pituitary-gonadal axis and can induce neurological disorders by interacting with neural structures .

Vergleich Mit ähnlichen Verbindungen

Bis(2-propyloctyl) phthalate is similar to other phthalates like bis(2-ethylhexyl) phthalate (DEHP), diisononyl phthalate (DiNP), and diisodecyl phthalate (DiDP). These compounds share similar uses as plasticizers but differ in their molecular structures and specific applications. For instance, DEHP is widely used in medical devices, while DiNP and DiDP are used in industrial applications .

Conclusion

This compound is a versatile compound with significant applications in various fields. Its synthesis, chemical reactions, and mechanism of action make it a valuable subject of study in scientific research. Understanding its properties and effects can help in developing safer and more effective materials for industrial and consumer use.

Eigenschaften

CAS-Nummer |

85851-85-0 |

|---|---|

Molekularformel |

C30H50O4 |

Molekulargewicht |

474.7 g/mol |

IUPAC-Name |

bis(2-propyloctyl) benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C30H50O4/c1-5-9-11-13-19-25(17-7-3)23-33-29(31)27-21-15-16-22-28(27)30(32)34-24-26(18-8-4)20-14-12-10-6-2/h15-16,21-22,25-26H,5-14,17-20,23-24H2,1-4H3 |

InChI-Schlüssel |

OZOBAHCROJBFKA-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC(CCC)COC(=O)C1=CC=CC=C1C(=O)OCC(CCC)CCCCCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate](/img/structure/B12660635.png)